Roxburghine B is a complex alkaloid compound with the molecular formula and a molecular weight of approximately 500.62 g/mol. It is derived from various plant species, particularly those belonging to the family of Roxburghia, which are known for their unique chemical profiles and potential medicinal properties. The structure of Roxburghine B features multiple functional groups, including nitrogen-containing moieties, which contribute to its diverse biological activities and potential therapeutic applications .
Roxburghine B exhibits a range of biological activities, making it a subject of interest in pharmacological studies. Key activities include:
These properties highlight its potential utility in developing new therapeutic agents for treating infections and cancer .
Roxburghine B has several applications in medicinal chemistry and pharmacology:
These applications underscore its significance in both academic research and pharmaceutical development .
Interaction studies involving Roxburghine B focus on its binding affinity with various biological targets, including enzymes and receptors. Notable findings include:
These interactions are crucial for elucidating the pharmacodynamics of Roxburghine B and optimizing its therapeutic efficacy .
Roxburghine B shares structural similarities with several other alkaloids. Here are some comparable compounds:
| Compound Name | Molecular Formula | Notable Activities |
|---|---|---|
| Roxburghine A | C31H32N4O2 | Antimicrobial, anticancer |
| Berberine | C20H19NO5 | Antimicrobial, anti-inflammatory |
| Morphine | C17H19NO3 | Analgesic, antitussive |
| Quinine | C20H24N2O2S | Antimalarial |
Roxburghine B is unique due to its specific combination of functional groups and structural features that contribute to its distinct biological activities. While other compounds may share similar activities or structural motifs, the precise arrangement of atoms in Roxburghine B allows for unique interactions within biological systems that may not be replicated by other alkaloids .
Roxburghine B was first isolated in 1976 by Merlini and colleagues during phytochemical investigations of Uncaria elliptica. The compound’s name derives from the plant genus Uncaria, which honors Scottish botanist William Roxburgh, and the suffix "-ine" denoting its alkaloid nature. Its systematic IUPAC name, methyl (1S,2R,17S,19R)-2-methyl-4,14,21,31-tetrazaoctacyclo[15.15.0.0²,¹⁴.0³,¹¹.0⁵,¹⁰.0¹⁹,³¹.0²⁰,²⁸.0²²,²⁷]dotriaconta-3(11),5,7,9,15,20(28),22,24,26-nonaene-16-carboxylate, reflects its intricate octacyclic structure. The CAS registry number for Roxburghine B is 27932-46-3.
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₃₂N₄O₂ |
| Molecular Weight | 492.62 g/mol |
| CAS Number | 27932-46-3 |
| IUPAC Name | See above |
| Primary Natural Source | Uncaria elliptica (Rubiaceae) |
Roxburghine B is classified as a bisindole alkaloid, comprising two indole-derived monomeric units linked through a complex polycyclic scaffold. It belongs to the heteroyohimbine subgroup, distinguished by a pentacyclic core with a nitrogen atom in the E ring. Structurally, it shares similarities with other Roxburghines (A, C, D, and E), which differ in stereochemistry at key positions such as C3, C15, and C19.
| Compound | Molecular Formula | Key Structural Differences |
|---|---|---|
| Roxburghine B | C₃₁H₃₂N₄O₂ | C18β-epi-allo configuration |
| Roxburghine C | C₃₁H₃₂N₄O₂ | C18α-pseudo configuration |
| Ajmalicine | C₂₁H₂₄N₂O₃ | Monomeric indole alkaloid |
Roxburghine B holds dual significance as a chemical probe for biosynthetic studies and a candidate for drug discovery.
Roxburghine B is a complex octacyclic alkaloid compound with the molecular formula C31H32N4O2 and a molecular weight of 492.6 grams per mole [1] [17]. This indole alkaloid belongs to the heteroyohimbine subfamily and is characterized by its unique bisindolic structure composed of two tryptamine units and one monoterpenic moiety [3] [6].
The primary natural sources of Roxburghine B are plants belonging to the genus Uncaria, specifically within the family Rubiaceae [5] [9]. The compound was first isolated from Uncaria elliptica, a woody climber species that exhibits remarkable geographic distribution across tropical and subtropical regions [9]. Uncaria elliptica is native to an extensive range spanning from Sri Lanka through Indo-China to west Malesia, including Borneo, Cambodia, Java, the Malay Peninsula, Myanmar, Sumatra, and Thailand [9].
| Plant Species | Family | Geographic Distribution | Plant Parts | Traditional Uses |
|---|---|---|---|---|
| Uncaria elliptica | Rubiaceae | Sri Lanka, Indo-China, West Malesia, Borneo, Cambodia, Java, Malay Peninsula, Myanmar, Sumatra, Thailand | Leaves | Anti-inflammatory, medicinal applications |
| Uncaria gambir | Rubiaceae | Southeast Asia, Indonesia, Malaysia | Leaves, stems | Traditional medicine, tanning, dyeing |
Uncaria gambir represents another significant source of Roxburghine B, where the alkaloid has been identified alongside other roxburghine compounds [5] [7]. This species is particularly abundant in Southeast Asian regions and has been extensively utilized in traditional medicine practices [5]. The medicinal plant Uncaria gambir serves as a natural antioxidant source containing Roxburghine B as a receptor adenosine diphosphate inhibitor [7].
The distribution of Roxburghine B within plant tissues shows selectivity, with the highest concentrations typically found in the leaves of Uncaria species [5]. Merlini and colleagues first discovered Roxburghine B in 1970 from methanol extracts of Uncaria gambir leaves, where it was identified along with four other related alkaloids: Roxburghine A, C, D, and E [5]. Subsequently, research revealed that Roxburghine D and E are also present in stem tissues, indicating a broader distribution pattern within certain plant parts [5].
The conservation status of these source plants varies significantly across their geographic range [9]. Uncaria elliptica, previously known as Uncaria thwaitesii, was assessed as critically endangered in the 1998 International Union for Conservation of Nature Red List when it was considered native only to Sri Lanka [9]. However, subsequent taxonomic revisions revealed that Uncaria thwaitesii is a synonym of Uncaria elliptica, which has a much wider distribution, thereby improving its conservation outlook [9].
The isolation and purification of Roxburghine B from plant sources involves sophisticated chromatographic techniques and extraction methodologies that have evolved significantly since its initial discovery [5] [15]. The compound was originally isolated through methanol extraction followed by chromatographic separation, a method that remains foundational to current isolation protocols [5].
Modern extraction approaches for Roxburghine B and related alkaloids typically begin with solvent extraction using polar solvents [33] [35]. The initial extraction process involves treating dried plant material with methanol or aqueous solutions to solubilize the alkaloid components [5] [33]. For Uncaria species, decoction methods using hot water at temperatures of approximately 90-100 degrees centigrade have proven effective for extracting alkaloid-rich fractions [33].
Following initial extraction, the separation of Roxburghine B from other plant constituents requires careful manipulation of solvent polarity and pH conditions [33]. Acid-base partitioning represents a crucial step in alkaloid enrichment, where the basic nature of indole alkaloids allows for selective extraction and concentration [33]. Treatment with organic solvents such as chloroform-methanol mixtures or ethyl acetate facilitates the separation of alkaloids from more polar plant constituents [33].
Advanced chromatographic techniques have revolutionized the purification of Roxburghine B [35]. Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry has been optimized and established for rapid analysis and isolation of alkaloids from Uncaria species [35]. This method provides accurate mass measurement capabilities and high-quality structural information essential for confirming the identity and purity of isolated Roxburghine B [35].
Centrifugal partition chromatography has emerged as a particularly effective technique for the preparative-scale isolation of complex alkaloids like Roxburghine B [32]. This liquid-liquid partition chromatography method eliminates the need for solid stationary phases and can achieve excellent separation efficiency when appropriate two-phase solvent systems are selected [32]. The selection of suitable solvent systems requires careful consideration of the partition coefficient, which should ideally be close to one for optimal separation [32].
Column chromatography using silica gel remains a fundamental technique in the purification process [5]. The original isolation of Roxburghine B by Merlini and colleagues utilized silica gel chromatography to separate five new alkaloid compounds from methanol extracts [5]. Modern refinements of this approach incorporate gradient elution systems and high-resolution separation media to achieve superior purification results [14].
High-performance liquid chromatography represents the gold standard for final purification and analytical confirmation of Roxburghine B [14] [35]. The development of specialized columns and mobile phase systems optimized for indole alkaloid separation has significantly improved both resolution and reproducibility [14]. Multiple reaction monitoring mode in tandem mass spectrometry provides exceptional sensitivity and selectivity for detecting and quantifying Roxburghine B in complex matrices [14].
The roxburghine family of alkaloids represents a unique group of octacyclic compounds that share fundamental structural similarities while exhibiting distinct stereochemical variations [3] [6]. All five roxburghine alkaloids (A, B, C, D, and E) possess the identical molecular formula C31H32N4O2 and molecular weight of 492.6 grams per mole, indicating they are constitutional isomers differing only in their three-dimensional arrangements [1] [4] [17].
| Alkaloid | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Stereochemistry at C3 | Stereochemistry at C15 | Stereochemistry at C19 | Stereochemistry at C20 |
|---|---|---|---|---|---|---|---|
| Roxburghine A | C31H32N4O2 | 492.6 | 27773-32-6 | Variable | S | Variable | Variable |
| Roxburghine B | C31H32N4O2 | 492.6 | 27932-46-3 | S | S | R | Variable |
| Roxburghine C | C31H32N4O2 | 492.6 | Not specified | S | S | Variable | R |
| Roxburghine D | C31H32N4O2 | 492.6 | Not specified | Variable | S | Variable | Variable |
| Roxburghine E | C31H32N4O2 | 492.6 | Not specified | Variable | S | Variable | Variable |
The stereochemical configurations at specific carbon centers represent the primary distinguishing features among the roxburghine alkaloids [3] [6]. All roxburghine compounds share an (S)-configuration at carbon-15 (C15), which aligns with other members of the heteroyohimbine subfamily of indole alkaloids [3]. However, the absolute configurations at carbons C3, C19, and C20 vary among the different roxburghine alkaloids, creating distinct three-dimensional structures with potentially different biological activities [3].
Roxburghine B specifically exhibits an (S)-configuration at C3 and an (R)-configuration at C19, distinguishing it from its structural analogs [1] [17]. Roxburghine C shares the same stereochemistry at C3 and C15 as Roxburghine B but differs at C20, where it maintains an (R)-configuration [3] [6]. This stereochemical relationship makes Roxburghine B and C particularly similar in their overall three-dimensional structures [3].
The biosynthetic origin of these stereochemical differences relates to the complex cyclization processes involved in their formation from common precursor molecules [3] [6]. While all roxburghine alkaloids derive from the same fundamental building blocks—two tryptamine units and one monoterpenic moiety—the specific stereochemical outcomes depend on the precise conditions and enzymatic environments during their biosynthesis [3].
Analytical distinction among the roxburghine alkaloids requires sophisticated spectroscopic and chromatographic techniques [35]. Nuclear magnetic resonance spectroscopy provides definitive structural characterization, with specific chemical shift patterns and coupling constants revealing the stereochemical arrangements at key carbon centers [29]. Mass spectrometry, particularly tandem mass spectrometry approaches, offers additional confirmation through characteristic fragmentation patterns unique to each stereoisomer [35].
The biological activity profiles of the roxburghine alkaloids may vary significantly despite their structural similarities . The three-dimensional arrangements of functional groups influence molecular recognition events and binding affinities with biological targets . Roxburghine B has been specifically identified as a receptor adenosine diphosphate inhibitor, suggesting distinct pharmacological properties compared to its analogs [7].
Distribution patterns within plant tissues also show variations among the roxburghine alkaloids [5]. While Roxburghine B is primarily found in leaf tissues of Uncaria species, Roxburghine D and E demonstrate broader distribution, appearing in both leaf and stem materials [5]. This differential distribution may reflect variations in the biosynthetic pathways or transport mechanisms specific to each stereoisomer [5].
The biosynthetic pathways leading to Roxburghine B formation involve complex transformations of fundamental indole alkaloid precursor molecules through sophisticated enzymatic cascades [6] [23] [25]. The biosynthesis begins with tryptamine, which serves as the primary amino acid-derived building block for hundreds of monoterpene indole alkaloids in plant systems [25] [26].
Tryptamine biosynthesis originates from the aromatic amino acid tryptophan through the action of tryptophan decarboxylase, a pyridoxal phosphate-dependent enzyme that catalyzes the decarboxylation reaction [25]. This enzymatic step represents a crucial link between primary metabolism and specialized natural product biosynthesis, providing the indole-containing substrate essential for subsequent alkaloid formation [25].
The monoterpenic component of Roxburghine B derives from the iridoid pathway, specifically through the formation of secologanin [25] [26]. Secologanin represents a key branch point intermediate in monoterpene indole alkaloid biosynthesis, providing the non-indole structural framework necessary for the complex polycyclic architecture of roxburghine compounds [25]. The biosynthesis of secologanin involves multiple enzymatic steps including geraniol 10-hydroxylase and secologanin synthase [25].
The critical condensation reaction between tryptamine and secologanin occurs through the action of strictosidine synthase, generating strictosidine as the central intermediate in monoterpene indole alkaloid biosynthesis [25] [26]. This Pictet-Spengler type reaction forms the fundamental tetrahydro-beta-carboline scaffold that serves as the foundation for all subsequent structural elaborations [26].
Merlini proposed that a carbon-19-oxo-derivative of geissoschizine serves as the biogenetic precursor specifically for the roxburghine alkaloids [6]. This hypothesis suggests that geissoschizine, a key intermediate in monoterpene indole alkaloid biosynthesis, undergoes oxidative modification at the C19 position to generate a reactive intermediate capable of undergoing the complex cyclization reactions necessary for roxburghine formation [6].
The transformation of geissoschizine derivatives into roxburghine alkaloids involves remarkable structural rearrangements that generate the characteristic octacyclic architecture [20] [22]. These rearrangements likely proceed through multiple discrete steps involving cyclization reactions, oxidative modifications, and stereochemical reorganizations [20]. The biogenetically patterned total synthesis of roxburghine compounds has demonstrated that condensation of tryptamine with indoloquinolizidine precursors can yield keto-amide intermediates that cyclize stereoselectively to produce the octacyclic ring structure [20] [22].
Recent research on monoterpene indole alkaloid biosynthesis has revealed the central role of cytochrome P450 enzymes in generating structural diversity from common intermediates [23] [24]. The compound 19E-geissoschizine undergoes oxidative transformations catalyzed by three distinct cytochrome P450 enzymes to generate four different alkaloid scaffolds [23] [24]. These enzymatic transformations demonstrate how minimal changes in enzyme active sites can modulate product specificity and generate the chemical diversity observed in this alkaloid family [23] [24].
The biosynthetic pathway to Roxburghine B likely involves similar cytochrome P450-mediated transformations of geissoschizine-derived intermediates [23]. The specific stereochemical outcome at carbon centers C3, C15, C19, and C20 in Roxburghine B suggests highly controlled enzymatic processes that determine the precise three-dimensional structure of the final product [3]. The consistent (S)-configuration at C15 across all roxburghine alkaloids indicates a common stereochemical control mechanism operative at this particular carbon center [3].
The formation of the characteristic bisindolic structure of Roxburghine B requires the incorporation of two tryptamine-derived units [3] [6]. This dimerization process likely occurs through oxidative coupling reactions that join two separate indole-containing intermediates [6]. The precise mechanism of this coupling reaction and the timing relative to other structural modifications remains an active area of investigation in natural product biosynthesis research [6].